molecular formula C10H6ClNOS B1599184 4-(3-Chlorophenyl)thiazole-2-carbaldehyde CAS No. 383142-59-4

4-(3-Chlorophenyl)thiazole-2-carbaldehyde

Cat. No.: B1599184
CAS No.: 383142-59-4
M. Wt: 223.68 g/mol
InChI Key: KKWAXZXIWIXSRB-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Pharmaceutical and Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. scielo.brfabad.org.tr Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged structure in drug design. fabad.org.tr The thiazole moiety is not a recent discovery; it is a fundamental component of naturally occurring molecules like thiamine (B1217682) (Vitamin B1). Its importance is further underscored by its presence in numerous FDA-approved drugs, where it contributes to a wide spectrum of therapeutic effects, including antibacterial (e.g., Sulfathiazole), antiviral (e.g., Ritonavir), and anticancer (e.g., Dasatinib) activities. fabad.org.trnih.gov

The biological activity of thiazole derivatives is diverse, encompassing anti-inflammatory, analgesic, antifungal, antihypertensive, antimalarial, and antipsychotic properties. fabad.org.tr This versatility stems from the ability of the thiazole ring to serve as a bioisostere for other aromatic systems and its capacity for extensive functionalization at various positions, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. fabad.org.trnih.gov

Overview of Functionalized Thiazole Derivatives, including Carbaldehydes

The modification of the thiazole ring at its various positions has led to a vast library of derivatives with tailored properties. nih.gov Functionalization is key to modulating the biological efficacy, selectivity, and safety of these compounds. fabad.org.tr Common modifications include the introduction of aryl groups, alkyl chains, and various functional groups.

Among the functionalized derivatives, thiazole carbaldehydes (thiazoles bearing a -CHO group) are particularly important synthetic intermediates. The aldehyde group is highly reactive and serves as a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups such as carboxylic acids, alcohols, and imines, opening pathways to a multitude of more complex molecules. For instance, 2-thiazolecarboxaldehyde (B150998) is a known reactant for creating benzothiazine N-acylhydrazones with potential anti-inflammatory and antinociceptive activities. The aldehyde functionality is crucial for building molecular complexity and is often a key component in the synthesis of heterocyclic hybrids designed to target specific biological pathways. nih.gov

Research Rationale for Investigating 4-(3-Chlorophenyl)thiazole-2-carbaldehyde and its Analogues

The specific investigation into this compound is driven by the established biological significance of both the 4-arylthiazole scaffold and the presence of a halogenated phenyl ring. The substitution pattern—a phenyl group at position 4 and a carbaldehyde at position 2—is a common motif in the exploration of new therapeutic agents.

The rationale for synthesizing and studying this particular compound and its analogues can be broken down as follows:

Anticancer Potential: Many 2-phenylthiazole-4-carboxamide (B13865131) and N-(4-(4-chlorophenyl)thiazol-2-yl) derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The presence of a chlorophenyl group is often associated with enhanced biological activity. nih.gov For example, studies on related structures have shown that the position and nature of the substituent on the phenyl ring are crucial for activity. nih.gov The synthesis of the closely related 4-(3-Chlorophenyl)thiazole-2-carboxylic acid highlights the interest in this substitution pattern for developing novel c-Met kinase inhibitors for cancer treatment. nih.gov

Antimicrobial and Antiparasitic Activity: Thiazole derivatives are widely studied for their effectiveness against bacteria, fungi, and parasites. scielo.brnih.govnih.gov Specifically, 4-(4-chlorophenyl)thiazole derivatives have been investigated as potential leishmanicidal and trypanocidal agents. scielo.br The chlorophenyl moiety is a key feature in many active compounds, suggesting that the 3-chloro isomer warrants investigation for similar activities.

Synthetic Utility: As a functionalized carbaldehyde, this compound is a valuable building block. The aldehyde group provides a reactive site for constructing more complex molecules through reactions like condensation, oxidation, and the formation of Schiff bases, leading to new libraries of compounds for biological screening. mdpi.comnih.gov

The systematic exploration of isomers, such as comparing the 3-chlorophenyl derivative with the 4-chlorophenyl analogue, is a standard strategy in medicinal chemistry to understand structure-activity relationships (SAR). Differences in the position of the chlorine atom can significantly impact the molecule's conformation, electronic distribution, and ability to bind to target proteins, thereby influencing its biological activity.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)thiazole-2-carbaldehyde (Analogue)

PropertyValue
Molecular FormulaC₁₀H₆ClNOS
Molecular Weight223.68 g/mol
FormSolid
InChI KeyYGKCTNFJQOTDSJ-UHFFFAOYSA-N
PubChem Substance ID329816498

Source: sigmaaldrich.com Note: Data is for the 4-chloro isomer, a close analogue of the title compound.

Table 2: Selected Biologically Active Thiazole Derivatives

Compound NameTherapeutic Area of InterestReference
Dasatinib (B193332)Anticancer
RitonavirAntiviral
SulfathiazoleAntibacterial
MeloxicamAnti-inflammatory
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleAntiproliferative (Anticancer) nih.gov
4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazoleLeishmanicidal, Trypanocidal scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWAXZXIWIXSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402499
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-59-4
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

While an experimental FTIR spectrum for 4-(3-chlorophenyl)thiazole-2-carbaldehyde is not documented in the searched literature, its characteristic absorption bands can be predicted. The key functional groups are the thiazole (B1198619) ring, the 3-chlorophenyl substituent, and the aldehyde group.

Aldehyde Group (CHO): The most prominent feature would be the strong C=O stretching vibration, typically observed in the region of 1715-1680 cm⁻¹. The aldehydic C-H stretch would present as one or two distinct, sharp bands in the 2850-2700 cm⁻¹ range.

Thiazole Ring: The aromatic C-H stretching vibrations of the thiazole ring are expected to appear above 3000 cm⁻¹, often near 3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the heterocyclic ring would produce a series of bands in the 1650-1450 cm⁻¹ region.

3-Chlorophenyl Group: Aromatic C-H stretching vibrations from the benzene (B151609) ring would also be found in the 3100-3000 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The substitution pattern on the benzene ring (meta-disubstituted) would give rise to characteristic C-H out-of-plane bending bands between 900-690 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectra for this compound were found. In a theoretical Raman spectrum, the symmetric vibrations and those involving less polar bonds would be more intense. The aromatic ring stretching vibrations of both the phenyl and thiazole rings would be prominent. The C=O stretch of the aldehyde would be visible but likely weaker than in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectrum for this compound is available. However, based on data from analogous compounds, a predicted spectrum can be described. For comparison, the related compound 4-(3-chlorophenyl)-2-thiazolamine shows aromatic proton signals between δ 7.29 and 7.86 ppm and a thiazole proton signal at δ 7.16 ppm. rsc.org

For this compound, the following signals would be anticipated:

Aldehyde Proton (-CHO): A highly deshielded singlet, expected to appear far downfield, likely in the range of δ 9.5-10.5 ppm.

Thiazole Proton (H-5): A singlet corresponding to the proton at the 5-position of the thiazole ring. Its chemical shift would likely be in the aromatic region, estimated around δ 7.5-8.5 ppm.

3-Chlorophenyl Protons: The four protons on the substituted phenyl ring would appear as a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm), characteristic of a meta-substituted system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for this compound is not available. The spectrum of the related 4-(3-chlorophenyl)-2-thiazolamine shows signals for the thiazole carbons between δ 103.6 and 168.8 ppm and for the chlorophenyl carbons between δ 124.4 and 137.4 ppm. rsc.org

The expected ¹³C NMR spectrum for the target aldehyde would show:

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically δ 185-200 ppm.

Thiazole Carbons: Signals for C2, C4, and C5 of the thiazole ring. The C2 carbon bearing the aldehyde would be significantly deshielded.

3-Chlorophenyl Carbons: Six signals corresponding to the carbons of the benzene ring, with their chemical shifts influenced by the chlorine substituent. The carbon directly bonded to the chlorine atom would show a characteristic shift.

Two-Dimensional NMR Techniques for Connectivity Assignments

No 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound have been reported. Such experiments would be essential for unambiguous assignment of the proton and carbon signals, particularly for the complex spin system of the 3-chlorophenyl group and to confirm the connectivity between the two ring systems. An HMBC experiment would be crucial to show the correlation between the aldehyde proton and the C2 carbon of the thiazole ring, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound, HRMS analysis is critical for confirming its molecular formula, C₁₀H₆ClNOS.

The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with a high degree of precision. This calculated value serves as a benchmark for experimental measurements, with any significant deviation indicating the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Exact Mass of this compound

Ion Formula Theoretical m/z
[C₁₀H₆³⁵ClNOS + H]⁺ 224.0037

Note: Data is theoretical and calculated based on isotopic masses.

Expected fragmentation would likely initiate from the thiazole or aldehyde moieties. Key fragmentation patterns could include the loss of the formyl radical (•CHO), cleavage of the thiazole ring, or loss of the chlorine atom. The resulting fragment ions would provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While specific X-ray crystallography data for this compound has not been reported, analysis of a closely related analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, provides valuable insights into the likely solid-state conformation and intermolecular interactions of such structures. nih.gov

In the crystal structure of this analogue, the thiazole ring serves as a central scaffold. The dihedral angles between the thiazole ring and the attached chlorophenyl and phenyl rings are crucial in defining the molecule's three-dimensional shape. nih.gov

Table 2: Dihedral Angles in an Analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

Rings Dihedral Angle (°)
Thiazole and Chlorophenyl 13.12 (14)
Thiazole and Phenyl 43.79 (14)

Source: Crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

These angles indicate a non-planar conformation, which can influence the packing of the molecules in the crystal lattice.

Table 3: Contribution of Intermolecular Contacts in an Analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

Interaction Type Contribution (%)
H···H 39.2
H···C/C···H 25.2
Cl···H/H···Cl 11.4
O···H/H···O 8.0

Source: Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

The data highlights the predominance of hydrogen-based interactions (H···H, H···C, H···O, and H···Cl) in stabilizing the crystal structure. Notably, C—H···π interactions were also identified, contributing to the formation of a three-dimensional network. nih.gov These findings suggest that the crystal structure of this compound would likely be stabilized by a similar combination of weak intermolecular forces.

Chemical Reactivity and Derivatization Pathways of 4 3 Chlorophenyl Thiazole 2 Carbaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is the most prominent functional group for derivatization, readily participating in a wide array of chemical transformations typical of carbonyl compounds.

The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to condensation reactions, which typically involve the addition of a nucleophile followed by the elimination of a water molecule.

With Amines and Hydrazines: The reaction with primary amines furnishes Schiff bases (imines), while reactions with hydrazines and their derivatives yield corresponding hydrazones. These reactions are fundamental in creating C=N double bonds, which are important pharmacophores in many biologically active compounds. researchgate.net

With Active Methylene (B1212753) Compounds: The Knoevenagel condensation is a key reaction where the aldehyde reacts with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com The process involves a nucleophilic addition to the aldehyde followed by dehydration, resulting in a new C=C double bond. wikipedia.org This pathway is instrumental in carbon-carbon bond formation and the synthesis of α,β-unsaturated systems. wikipedia.orgrsc.org

Table 1: Examples of Condensation Reactions

Reactant Reagent/Catalyst Product Type
Aniline Mild Acid Schiff Base (Imine)
Hydrazine Hydrate Ethanol, Reflux Hydrazone
Thiosemicarbazide (B42300) Acetic Acid (cat.) Thiosemicarbazone
Diethyl Malonate Piperidine α,β-Unsaturated Ester
Malononitrile (B47326) Base (e.g., NaOH) α,β-Unsaturated Nitrile

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the aldehyde into the corresponding 4-(3-chlorophenyl)thiazole-2-carboxylic acid. This transformation is useful for introducing an acidic moiety or for further derivatization, such as ester or amide formation.

Reduction: The aldehyde is easily reduced to [4-(3-chlorophenyl)thiazol-2-yl]methanol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the planar carbonyl into a tetrahedral alcohol, altering the molecule's spatial arrangement and hydrogen-bonding capabilities.

Table 2: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent(s) Product
Oxidation Potassium Permanganate (KMnO₄) 4-(3-Chlorophenyl)thiazole-2-carboxylic acid
Oxidation Jones Reagent (CrO₃, H₂SO₄) 4-(3-Chlorophenyl)thiazole-2-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) [4-(3-Chlorophenyl)thiazol-2-yl]methanol
Reduction Lithium Aluminum Hydride (LiAlH₄) [4-(3-Chlorophenyl)thiazol-2-yl]methanol

Beyond condensation, the aldehyde's electrophilic carbonyl carbon can be attacked by a variety of carbon-based nucleophiles, such as organometallic reagents. nih.gov This class of reactions is fundamental for creating new carbon-carbon bonds and building molecular complexity. For instance, the addition of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) results in the formation of a secondary alcohol after an aqueous workup. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the carbon that was formerly the aldehyde carbon.

Table 3: Nucleophilic Addition to the Aldehyde Group

Nucleophile (Reagent) Intermediate Product Final Product (after workup)
Methylmagnesium Bromide (CH₃MgBr) Magnesium Alkoxide 1-[4-(3-Chlorophenyl)thiazol-2-yl]ethanol
Phenyllithium (C₆H₅Li) Lithium Alkoxide 4-(3-Chlorophenyl)thiazol-2-ylmethanol
Sodium Cyanide (NaCN) / H⁺ Cyanohydrin 2-Hydroxy-2-[4-(3-chlorophenyl)thiazol-2-yl]acetonitrile

Electrophilic and Nucleophilic Substitutions on the Thiazole (B1198619) Ring

The thiazole ring itself is an aromatic heterocycle with specific reactivity patterns. wikipedia.org

Electrophilic Aromatic Substitution: The electron density of the thiazole ring dictates the position of electrophilic attack. Computational studies and experimental evidence for thiazoles show that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com In 4-(3-chlorophenyl)thiazole-2-carbaldehyde, this position is unsubstituted and available for reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄), which would yield the corresponding 5-bromo or 5-nitro derivatives.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the thiazole ring is generally less favorable due to its inherent electron density. Such reactions typically require either a strong nucleophile or activation of the ring, for example, by quaternization of the ring nitrogen. pharmaguideline.com The C2 position is the most electron-deficient, but in this molecule, it is already substituted with the carbaldehyde group, making direct nucleophilic displacement at this position unlikely under standard conditions.

Table 4: Potential Electrophilic Substitution on the Thiazole Ring

Reaction Reagent(s) Position of Substitution Expected Product
Bromination Br₂, FeBr₃ C5 5-Bromo-4-(3-chlorophenyl)thiazole-2-carbaldehyde
Nitration HNO₃, H₂SO₄ C5 4-(3-Chlorophenyl)-5-nitrothiazole-2-carbaldehyde
Sulfonation Fuming H₂SO₄ C5 4-(3-Chlorophenyl)-2-formylthiazole-5-sulfonic acid

Transformations and Modifications of the Chlorophenyl Substituent

The chloro-substituent on the phenyl ring serves as a handle for modern cross-coupling reactions, enabling the introduction of new functional groups and significantly diversifying the molecular structure. Palladium-catalyzed reactions are particularly powerful in this context.

Suzuki Coupling: The C-Cl bond can be replaced with a new C-C bond by reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. chemicalbook.com This allows for the synthesis of bi-aryl structures.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chlorophenyl group with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. This is a key method for installing aniline-type moieties.

Sonogashira Coupling: The C-Cl bond can be coupled with a terminal alkyne using a palladium/copper co-catalyst system to introduce an alkyne substituent.

Table 5: Cross-Coupling Reactions of the Chlorophenyl Group

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ Biphenyl derivative
Buchwald-Hartwig Morpholine Pd₂(dba)₃, XPhos, NaOtBu Amine derivative
Sonogashira Coupling Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N Alkyne derivative
Heck Coupling Styrene Pd(OAc)₂, P(o-tolyl)₃ Stilbene derivative

Cyclization Reactions Involving the Carbaldehyde Moiety

The aldehyde group is a key participant in various cyclization reactions, where it reacts with a multifunctional reagent to construct a new ring system. These reactions are invaluable for building complex heterocyclic architectures.

Gewald Reaction: A variation of the Gewald reaction could be envisioned where the aldehyde condenses with an active nitrile (like malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene ring.

Prins-type Cyclization: The aldehyde can react with a homoallylic alcohol in the presence of an acid catalyst to form a substituted tetrahydropyran (B127337) ring. beilstein-journals.org

Multicomponent Reactions: The aldehyde can serve as the carbonyl component in multicomponent reactions, such as the Biginelli reaction. Reacting it with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic conditions could potentially lead to the formation of dihydropyrimidinone or dihydropyrimidinethione rings fused or linked to the thiazole scaffold.

Table 6: Potential Cyclization Reactions

Reaction Type Reagent(s) Resulting Ring System
Gewald-type Malononitrile, Sulfur, Morpholine 2-Aminothiophene
Biginelli-type Ethyl Acetoacetate, Thiourea, H⁺ Dihydropyrimidinethione
Hantzsch-type Ethyl Acetoacetate, Ammonia Dihydropyridine
Friedländer Annulation 2-Aminoacetophenone Quinoline

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key chemical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. nih.govmdpi.com In the context of thiazole (B1198619) derivatives, DFT is employed to calculate optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.net

Studies on similar heterocyclic systems often utilize the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional. mdpi.comresearchgate.net This functional is paired with a basis set, such as 6-31G*, 6-311G(d,p), or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.netresearchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's ground state structure and are the foundation for further analyses. researchgate.netresearchgate.net For instance, a comparison between observed experimental data and theoretical calculations for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole showed a good correlation, validating the accuracy of the DFT method for this class of compounds. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Bandgaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. pku.edu.cnnih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. malayajournal.org Conversely, the LUMO acts as an electron acceptor, with its energy level corresponding to electrophilicity and electron affinity. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. malayajournal.orgnankai.edu.cn

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. mdpi.comnankai.edu.cn This property is often associated with enhanced nonlinear optical (NLO) properties. nankai.edu.cn

Calculations for various thiazole and imidazole (B134444) derivatives show that the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings and the heterocyclic core, indicating that these regions are key to the molecule's electronic transitions. researchgate.netmalayajournal.org The energy gap for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, was calculated to be 4.0106 eV, suggesting good chemical stability. malayajournal.orgacadpubl.eu

Table 1: Representative Frontier Molecular Orbital Data for Thiazole and Related Derivatives

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
2-(4-chlorophenyl)-1H-imidazole derivative-5.2822-1.27154.0106 malayajournal.org
Triazole derivative 7c-7.144-2.5264.618 nih.gov
Benzothiazole (B30560) derivative 1--2.35 mdpi.com
Benzothiazole derivative 5--2.36 mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.eu The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character (e.g., lone pairs on nitrogen or oxygen atoms). malayajournal.orgacadpubl.eu

Blue regions represent positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. acadpubl.eu

Green regions denote neutral or near-zero potential. malayajournal.org

For molecules containing electronegative atoms like nitrogen, oxygen, and chlorine, the MEP map typically shows negative potential localized around these atoms. In studies of related chlorophenyl heterocyclic compounds, the negative potential sites are often found on the nitrogen atoms of the core ring, while positive potentials are located around the hydrogen atoms. researchgate.net This analysis is critical for understanding intermolecular interactions, including hydrogen bonding. acadpubl.eu

Thermodynamic Property Predictions

DFT calculations can be used to predict key thermodynamic parameters at a standard state (e.g., 298.15 K and 1 atm). mdpi.comnih.gov These properties, including the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv), are essential for understanding the stability and energy content of a compound. researchgate.netnih.gov

For example, the heats of formation for novel energetic compounds have been successfully calculated using DFT, providing insights into their energy density. nih.gov Similarly, thermodynamic parameters have been computed for various benzothiazole derivatives to assess their stability. mdpi.com While specific data for 4-(3-Chlorophenyl)thiazole-2-carbaldehyde is not available, this methodology would allow for the theoretical determination of its thermodynamic profile, which is valuable for applications in materials science and process chemistry. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). impactfactor.org This method is central to drug discovery and development, as it helps to understand how a potential drug molecule might interact with its biological target. nih.govresearchgate.net Thiazole derivatives are frequently investigated as potential inhibitors of various enzymes and receptors, making docking a key part of their analysis. impactfactor.orgnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can guide the synthesis of more potent and selective compounds. nih.govnih.gov

Prediction of Binding Affinity and Interaction Modes

The primary outputs of a molecular docking simulation are the binding affinity and the interaction mode.

Binding Affinity: This value, typically expressed as a docking score in kcal/mol, estimates the strength of the interaction between the ligand and the protein. impactfactor.org A more negative score generally indicates a stronger, more favorable binding interaction. In a study of novel thiazole-based compounds, docking scores ranged from -6.4 to -9.2 kcal/mol against the DNA gyrase enzyme. nih.gov

Interaction Modes: Docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

Docking studies on various thiazole derivatives have successfully identified key interactions within the active sites of target proteins like tubulin and EGFR kinase, providing a rationale for their observed biological activity. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Biological Targets

Thiazole Derivative TypeProtein TargetBinding Affinity (Docking Score, kcal/mol)Key Interactions ObservedSource
Thiazole-based thiazolidin-4-onePDB ID: 1KZN-6.8Enhanced interaction due to methoxy-substituted phenyl ring impactfactor.org
Thiazole-pyridine hybrid (Compound 13a)DNA Gyrase-9.2Not specified nih.gov
2,4-disubstituted thiazole (Compound 7c)TubulinNot specifiedExcellent binding mode in docking study nih.gov
1,3,4-Thiadiazole (B1197879) derivative (Compound 4h)EGFR TKNot specifiedEstablished binding site interaction mdpi.com

Identification of Key Interacting Residues and Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for identifying the specific amino acid residues within a binding site that are key for molecular recognition and biological effect.

While specific molecular docking studies for this compound were not detailed in the available research, analysis of related thiazole derivatives provides insight into their typical binding modes. For instance, studies on other thiazole-containing compounds as enzyme inhibitors frequently highlight the importance of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom of the carbaldehyde group, can act as hydrogen bond acceptors. A molecular docking study on a different thiazole derivative, DIPTH, identified key hydrogen bond interactions with the aspartic acid residue ASP479 and the arginine residue ARG503 within the active site of its target enzyme, topoisomerase II. nih.gov

Hydrophobic Interactions: The chlorophenyl ring is a significant hydrophobic moiety. In the context of a protein's active site, this part of the molecule is likely to interact with nonpolar amino acid residues such as leucine, valine, and isoleucine. The binding site of the COX-2 enzyme, for example, features a distinct hydrophobic pocket that accommodates the lipophilic groups of inhibitors. nih.gov

Pi-Stacking: The aromatic nature of both the chlorophenyl and thiazole rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket.

These interaction types are fundamental for the stable binding of small molecules to their protein targets, and it is highly probable that this compound would engage in similar interactions. The precise residues and binding site would, of course, be specific to the particular protein target being investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma These models are instrumental in predicting the activity of new, unsynthesized molecules and in understanding which structural features are most important for a desired biological effect.

No specific QSAR models developed directly for this compound were found. However, numerous QSAR studies have been successfully performed on various classes of thiazole derivatives, demonstrating the utility of this approach for this scaffold. These studies identify key molecular descriptors that govern the biological activities of these compounds. acs.orgnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as electronic, steric, hydrophobic, or topological, among others. In QSAR studies on thiazole derivatives, several descriptors have been identified as being significant for predicting activity against targets like PIN1 inhibitors and Aurora kinases. imist.maacs.org

The table below summarizes key descriptors and statistical parameters from QSAR studies on different series of thiazole derivatives, illustrating the types of models developed for this class of compounds.

QSAR Study SubjectKey Molecular DescriptorsStatistical ModelKey Findings & Statistical ValidationSource
Thiazole Derivatives as PIN1 InhibitorsMolar Refractivity (MR), LogP, ELUMO, Balaban Index (J)Multiple Linear Regression (MLR)The model showed good predictive power for inhibitory activity. R² = 0.76, R²test = 0.78 imist.ma
2-Amino Thiazole Derivatives as Aurora Kinase Inhibitors3D-MoRSE descriptors, EstateVSA5, MATSP5Not SpecifiedA statistically significant model was developed. R² = 0.8902, Q² = 0.7875, R²ext = 0.8735 acs.org
2-Arylidenehydrazinyl-4-arylthiazole AnaloguesLogP, Polar Surface Area (PSA)Qualitative CorrelationA good correlation was found between the predicted parameters and antibacterial activity. nih.gov

These studies collectively indicate that a combination of electronic properties (like ELUMO), hydrophobicity (LogP), and steric/shape descriptors (MR, 3D-MoRSE) are crucial in determining the biological activity of thiazole-based compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. Key parameters often evaluated include adherence to Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

While a specific, published ADME profile for this compound is not available, a representative profile can be predicted based on its structure and the general properties of similar heterocyclic compounds. The table below presents a typical set of in silico ADME predictions that would be evaluated for a compound of this nature.

Property / ParameterPredicted Value/ClassificationSignificance
Physicochemical Properties
Molecular Weight223.68 g/mol Complies with Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coeff.)~3.4Indicates good lipid solubility; complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3 (N, O, S)Complies with Lipinski's Rule (≤ 10)
Absorption & Distribution
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeationLikely to crossSmall, lipophilic molecules often cross the BBB.
P-glycoprotein (P-gp) SubstrateProbable SubstrateMay be subject to efflux from cells, affecting distribution.
Metabolism
CYP2D6 InhibitorProbable InhibitorPotential for drug-drug interactions.
CYP3A4 InhibitorProbable InhibitorPotential for drug-drug interactions.
Excretion
Predicted SolubilityModerately SolubleAffects formulation and absorption.

Note: The values in this table are representative predictions for a molecule with the structure of this compound and are not derived from a direct experimental study.

Advanced Computational Analyses (e.g., Reduced Density Gradient, Non-Linear Optical Properties)

Beyond QSAR and ADME, more advanced computational analyses can reveal deeper insights into the electronic structure and potential applications of a molecule. These methods, often based on Density Functional Theory (DFT), are used to study concepts like non-covalent interactions and electronic properties.

Reduced Density Gradient (RDG): RDG analysis is a technique used to visualize and characterize weak non-covalent interactions within a molecule or between a molecule and its receptor. It plots the reduced density gradient against the electron density, allowing for the identification of hydrogen bonds, van der Waals forces, and steric clashes. Such an analysis for this compound would be valuable for understanding the intramolecular forces that determine its conformational preferences and the intermolecular forces that govern its binding to a biological target.

Non-Linear Optical (NLO) Properties: NLO properties describe how a material's optical properties (like its refractive index) change under strong electromagnetic fields, such as those from a laser. Molecules with significant NLO effects are of interest for applications in optoelectronics and photonics. DFT calculations can predict NLO properties like polarizability (α) and hyperpolarizability (β, γ). For a molecule like this compound, the presence of an electron-rich thiazole ring connected to a phenyl ring and an aldehyde group could lead to intramolecular charge transfer, a key feature for NLO activity.

While specific RDG or NLO studies on this compound were not found, DFT studies on other thiazole derivatives have calculated related quantum chemical parameters that provide information about molecular reactivity. nih.gov

The following table shows quantum chemical parameters calculated for a different, novel thiazole derivative (DIPTH), which are indicative of the type of data generated in such advanced computational studies. nih.gov

Quantum Chemical ParameterCalculated Value (for DIPTH)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-5.695 eVRelates to the ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-5.380 eVRelates to the ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO)0.315 eVA small energy gap suggests higher reactivity.
Hardness (η)0.1575 eVMeasures resistance to change in electron distribution.
Softness (S)6.3492 eV⁻¹The reciprocal of hardness; indicates high reactivity.

These parameters suggest that certain thiazole derivatives can be highly reactive, a property that influences both their biological activity and their potential in materials science. nih.gov Similar detailed DFT calculations on this compound would be necessary to fully characterize its electronic properties.

Biological and Pharmacological Activities of 4 3 Chlorophenyl Thiazole 2 Carbaldehyde and Its Derivatives

Anti-Infective Activities

Derivatives of 4-(3-chlorophenyl)thiazole-2-carbaldehyde have demonstrated notable efficacy against a range of infectious agents, including bacteria, fungi, and parasites. These activities are largely attributed to the core thiazole (B1198619) structure and the influence of various substitutions on the molecule.

Antibacterial Efficacy

The antibacterial properties of thiazole derivatives have been a subject of extensive research. researchgate.netmdpi.comresearchgate.net Studies have shown that these compounds exhibit a spectrum of activity, with some derivatives showing promising results against both Gram-positive and Gram-negative bacteria.

Thiosemicarbazone derivatives, in particular, are recognized for their antibacterial potential. researchgate.netmdpi.com The mechanism of action for some thiosemicarbazides is suggested to involve the inhibition of DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication and leads to cell death. mdpi.com

A study on novel thiazole derivatives incorporating 4-chlorophenyl and 4-fluorophenyl substitutions highlighted their selective antibacterial activity against Gram-positive bacteria. mdpi.com One derivative, in particular, showed significant activity against vancomycin-resistant S. aureus. mdpi.com However, these compounds did not exhibit activity against the Gram-negative bacterial pathogens tested. mdpi.com

Another study investigating new 2-amino-4-(4-chlorophenyl) thiazole derivatives reported moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, but no activity against Gram-negative bacteria. researchgate.netuobaghdad.edu.iq Similarly, research on other thiazole derivatives showed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to >3.75 mg/mL. nih.gov Some of these compounds displayed better potential than the reference drug ampicillin (B1664943) against resistant strains of Staphylococcus aureus, P. aeruginosa, and E. coli. nih.gov

Schiff base derivatives of thiazoles have also been explored for their antibacterial properties. nih.gov Research has shown that some of these compounds exhibit moderate to high antibacterial activity, with certain derivatives being particularly effective against E. coli. nih.gov

Derivative TypeBacterial StrainsActivity LevelReference
4-ClC6H4 and 4-FC6H4 substituted thiazoles Gram-positive bacteria (including vancomycin-resistant S. aureus)Profound against vancomycin-resistant S. aureus, inactive against Gram-negative bacteria mdpi.com
2-Amino-4-(4-chlorophenyl) thiazole derivatives Staphylococcus aureus, Bacillus subtilisModerate researchgate.netuobaghdad.edu.iq
Heteroaryl(aryl) thiazole derivatives Various Gram-positive and Gram-negative bacteriaModerate to good (MICs: 0.17 to >3.75 mg/mL) nih.gov
Thiazole-based Schiff bases E. coliGood activity nih.gov
Thiosemicarbazones General antibacterialPromising candidates for new antibiotics researchgate.netmdpi.com

Antifungal Efficacy

The antifungal potential of this compound derivatives has been well-documented, with many compounds showing significant activity against various fungal pathogens. researchgate.netmdpi.com Thiazole-containing compounds are known to have a broad range of biological activities, including antifungal properties.

In one study, new 2-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated potent antifungal activity against Candida albicans and Candida glabrata. researchgate.net Another study on thiazole-based thiosemicarbazones found promising results against C. glabrata, with Minimum Inhibitory Concentration (MIC) values in the range of 32–128 µg/mL for some of the synthesized ligands and their copper(II) complexes. nih.gov

Furthermore, research into 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives revealed that some of these compounds exhibited very good antifungal activity against four pathogenic fungal strains. nih.gov The presence of a 3-chlorophenyl substituent has been noted in compounds with favorable antifungal activity. nih.gov

Derivative TypeFungal StrainsActivity LevelReference
2-Amino-4-(4-chlorophenyl) thiazole derivatives Candida albicans, Candida glabrataHigh researchgate.net
Thiazole-based thiosemicarbazones Candida glabrataPromising (MICs: 32–128 µg/mL) nih.gov
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives Four pathogenic fungal strainsVery good nih.gov
General Thiazole Derivatives Various fungiBroad-spectrum antifungal activity researchgate.netmdpi.com

Antiparasitic Activity (e.g., Leishmanicidal, Trypanocidal)

Derivatives of this compound have emerged as promising candidates for the development of new antiparasitic agents. nih.govresearchgate.net Studies have demonstrated their efficacy against parasites such as Leishmania amazonensis and Trypanosoma cruzi. nih.govresearchgate.netscielo.br

In one investigation, eight 4-(4-chlorophenyl)thiazole compounds were evaluated for their leishmanicidal and trypanocidal activities. nih.govresearchgate.netscielo.br Against the promastigote form of L. amazonensis, the compounds showed IC50 values ranging from 19.86 to 200 µM. nih.govresearchgate.net For the amastigote forms, the IC50 values ranged from 101 to over 200 µM. nih.govresearchgate.net The same study revealed even better results against T. cruzi. The IC50 values for the trypomastigote form ranged from 1.67 to 100 µM, and for the amastigote form, from 1.96 to over 200 µM. nih.govresearchgate.net

Another study highlighted the anthelmintic activity of a thiosemicarbazide (B42300) derivative and a 1,2,4-triazole (B32235) derivative, both containing a 3-chlorophenyl substituent. mdpi.com The 1,2,4-triazole derivative, in particular, showed superior anthelmintic activity with an LC50 value of 0.37 mg/mL. mdpi.com

The synthesis of new naphthyl-thiazole derivatives has also yielded compounds with cytotoxic potential against L. amazonensis and T. cruzi. unl.pt Thiosemicarbazones, in particular, were noted for their potential, with some compounds showing inhibitory action against the amastigote forms of both parasites. unl.pt

Derivative TypeParasiteActivity Level (IC50/LC50)Reference
4-(4-Chlorophenyl)thiazole compounds Leishmania amazonensis (promastigote)19.86 to 200 µM nih.govresearchgate.net
4-(4-Chlorophenyl)thiazole compounds Leishmania amazonensis (amastigote)101 to >200 µM nih.govresearchgate.net
4-(4-Chlorophenyl)thiazole compounds Trypanosoma cruzi (trypomastigote)1.67 to 100 µM nih.govresearchgate.net
4-(4-Chlorophenyl)thiazole compounds Trypanosoma cruzi (amastigote)1.96 to >200 µM nih.govresearchgate.net
4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide Rhabditis sp. (nematode)LC50: 14.77 mg/mL mdpi.com
4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Rhabditis sp. (nematode)LC50: 0.37 mg/mL mdpi.com
Naphthyl-thiazole derivatives (Thiosemicarbazones) Leishmania amazonensis and Trypanosoma cruzi (amastigote)Promising inhibitory potential unl.pt

Anti-Inflammatory Potential

The anti-inflammatory properties of thiazole derivatives have been a significant area of investigation. connectjournals.comnih.gov These compounds have shown the ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Schiff base derivatives containing a thiazole moiety have also been reported to possess anti-inflammatory activity. ijfmr.com The anti-inflammatory potential is often linked to the inhibition of COX enzymes. nih.gov

A study on pyridine- and thiazole-based hydrazides demonstrated their anti-inflammatory properties through the denaturation of bovine serum albumin method, with IC50 values ranging from 46.29 to 100.60 μg/mL. nih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. nih.gov Several studies have focused on the development of thiazole derivatives as selective COX-2 inhibitors. nih.govnih.gov

One study reported on a series of 4-substituted thiazole analogues of indomethacin (B1671933) that were found to be selective inhibitors of COX-2, with some compounds exhibiting IC50 values as low as 0.3 nM. nih.gov The presence of a 3-Cl substituent in the benzene (B151609) ring of thiazole derivatives has been associated with increased COX-2 inhibition. nih.gov

More recent research on new thymol-3,4-disubstituted thiazole hybrids identified several compounds with potent in vitro inhibitory activity against COX-2, with IC50 values comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov For instance, some of these hybrids displayed IC50 values in the range of 0.037 to 0.046 µM. nih.gov

Another study on thiazole carboxamide derivatives also identified compounds with potent activity against both COX-1 and COX-2 enzymes. acs.org

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenase (LOX) enzymes are another important class of enzymes in the inflammatory pathway. Thiazole derivatives have also been investigated for their potential to inhibit these enzymes. nih.gov

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and identified as direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited an IC50 value of 127 nM. nih.gov The presence of a 3-Cl substituent on the benzene ring was found to increase LOX inhibition. nih.gov

Furthermore, a study on 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides identified several potent 15-LOX inhibitors, with some compounds showing IC50 values as low as 17.43 µM. nih.gov

Derivative TypeTarget EnzymeActivity Level (IC50)Reference
4-Substituted thiazole analogues of indomethacin COX-2As low as 0.3 nM nih.gov
Thymol-3,4-disubstituted thiazole hybrids COX-20.037 to 0.046 µM nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 5-LOX127 nM nih.gov
4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides 15-LOXAs low as 17.43 µM nih.gov

Anti-Cancer and Antiproliferative Properties

Derivatives of this compound have shown notable potential as anti-cancer agents. Their activity stems from their ability to induce cell death in cancer cells, inhibit critical molecular pathways, and trigger apoptosis.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of thiazole derivatives have been evaluated against a variety of human cancer cell lines. Research has shown that these compounds can exhibit considerable antiproliferative activity, in some cases exceeding that of established chemotherapy agents. researchgate.net

For instance, a series of novel 2,4-disubstituted-1,3-thiazole analogues demonstrated significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net One particular derivative, compound 4 , showed an IC50 value of 5.73 µM against MCF-7 cells, which was more potent than the control drug staurosporine (B1682477) (IC50 = 6.77 µM). researchgate.net Similarly, thiazole-amino acid hybrid derivatives have been synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with several compounds displaying good cytotoxicity with low IC50 values, comparable to 5-fluorouracil. nih.gov

Arylidene-hydrazinyl-thiazoles have also been investigated, with compounds 4m , 4n , and 4r showing excellent cytotoxicity against a panel of five cancer cell lines, including pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cells. acs.org Compound 4m , in particular, exhibited potent cytotoxicity with IC50 values ranging from 1.69 to 2.2 μM across different cell lines. acs.org Furthermore, certain 1,3,4-thiadiazole (B1197879) derivatives incorporating a p-tolyl sulfonamide moiety displayed potent growth inhibitory effects against MCF-7 and HepG2 cell lines, with IC50 values of 17.76 µM and 4.78 µM, respectively.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Source
Derivative 4 MCF-7 (Breast) 5.73 researchgate.net
Derivative 4 MDA-MB-231 (Breast) 12.15 researchgate.net
Staurosporine (Control) MCF-7 (Breast) 6.77 researchgate.net
Hybrid 5a HeLa (Cervical) 6.51 nih.gov
Hybrid 5a MCF-7 (Breast) 6.84 nih.gov
5-Fluorouracil (Control) HeLa (Cervical) >8.74 nih.gov
5-Fluorouracil (Control) MCF-7 (Breast) 3.49 nih.gov
Arylidene-hydrazinyl-thiazole 4m BxPC-3 (Pancreatic) 1.69 - 2.2 acs.org
Thiadiazole 3 HepG2 (Liver) 4.78
Thiadiazole 3 MCF-7 (Breast) 17.76

Specific Molecular Target Inhibition (e.g., Protein Kinase Inhibition, EGFR, VEGFR-2, BRAFV600E)

The anticancer activity of thiazole derivatives is often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. nih.gov Protein kinases are a primary focus, as their abnormal function is a hallmark of many cancers. nih.gov

One study revealed that a potent 1,3-thiazole derivative, compound 4 , exhibited significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.093 µM. mdpi.com This level of inhibition is comparable to that of Sorafenib, a known VEGFR-2 inhibitor. mdpi.com Molecular docking studies affirmed the strong binding affinity of this class of compounds towards the VEGFR2 protein. mdpi.com

Other research into related heterocyclic structures has identified inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain 1,3,4-thiadiazole hybrids showed strong EGFR inhibitory effects, with IC50 values as low as 0.08 µM. nih.gov The thiazole core is a key component in several approved anticancer drugs that function as specific kinase inhibitors, such as dasatinib (B193332) (a tyrosine kinase inhibitor) and dabrafenib (B601069) (a selective BRAF inhibitor). nih.gov This highlights the versatility of the thiazole scaffold in designing targeted cancer therapies. nih.gov

Apoptosis Induction Mechanisms

A key mechanism through which thiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. acs.orgresearchgate.net Studies have detailed how these compounds can trigger apoptotic pathways in cancer cells.

For example, a potent thiazole derivative was found to induce apoptosis in 32.66% of treated MCF-7 breast cancer cells, a significant increase compared to untreated control cells (2.21%). mdpi.com This was characterized by a notable increase in both early and late-stage apoptosis. mdpi.com The same compound was also shown to cause cell cycle arrest at the G1 phase. mdpi.com

Other research on arylidene-hydrazinyl-thiazole derivatives demonstrated that the most active compounds profoundly induced apoptosis, which was evidenced by increased caspase-3/7 activity, a loss of mitochondrial membrane potential, and the modulation of Bcl-2 and Bax gene expression. acs.org Similarly, another study found that a specific thiazole derivative arrested the cell cycle at the G2/M phase and increased the concentration of caspase-3 by four-fold compared to the untreated control in Leukemia HL-60 cells. researchgate.net The activation of caspase-3 and the release of cytochrome C from mitochondria are critical steps indicating that these derivatives can activate the intrinsic (mitochondrial) pathway of apoptosis to kill cancer cells. researchgate.net

Anti-Diabetic Activity (e.g., α-Glucosidase Inhibition)

Derivatives of the thiazole family have been investigated for their potential in managing diabetes, primarily through the inhibition of key digestive enzymes like α-glucosidase. nih.govacs.org Inhibiting this enzyme slows the breakdown of carbohydrates into glucose, thereby reducing the sharp increase in blood sugar levels after a meal. mdpi.com

Several studies have synthesized and tested various heterocyclic compounds, including those with thiazole-related structures, for their α-glucosidase inhibitory activity. acs.org In one study, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized, and all of the tested compounds showed potent α-glucosidase inhibitory activity when compared to the standard drug, acarbose. nih.govacs.org Two compounds, in particular, 4h and 4i , demonstrated stronger enzyme inhibitory potential than acarbose. nih.govacs.org

Similarly, research on novel 1,2,4-triazole-based derivatives identified compounds with potent dual inhibitory action against both α-amylase and α-glucosidase. nih.gov Compounds 4 and 10 from this series exhibited very strong α-glucosidase inhibition with IC50 values of 0.27 µg/mL and 0.31 µg/mL, respectively, surpassing the activity of acarbose. nih.gov Another study on 1,3,4-thiadiazole derivatives found a compound with an IC50 value nearly 3.7 times lower than that of acarbose, indicating significantly higher potency. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class IC50 Standard (Acarbose) IC50 Source
11c Benzo[e] researchgate.netnih.govthiazine 30.65 µM 58.8 µM mdpi.com
12a Benzo[e] researchgate.netnih.govthiazine 18.25 µM 58.8 µM mdpi.com
12d Benzo[e] researchgate.netnih.govthiazine 20.76 µM 58.8 µM mdpi.com
Triazole 4 1,2,4-Triazole 0.27 µg/mL - nih.gov
Triazole 10 1,2,4-Triazole 0.31 µg/mL - nih.gov
Thiadiazole 9'b 1,3,4-Thiadiazole 3.66 mM 13.88 mM mdpi.com

Anticonvulsant Activities

The thiazole nucleus and its derivatives have been a focus of research for new anticonvulsant agents due to their broad-spectrum activity in preclinical models. biointerfaceresearch.commdpi.com The anticonvulsant properties are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.gov

A study on thiazole-bearing hybrids identified several compounds with excellent anticonvulsant activity in both the MES and scPTZ models. mdpi.com For example, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib ) was among the most effective. mdpi.com Another investigation into novel thiazolidin-4-one substituted thiazoles found that compound PTT6 was the most active in the series in both MES and scPTZ tests. biointerfaceresearch.com

Research into related structures containing a chlorophenyl group has also yielded promising results. A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated. nih.gov One compound, 6 , which has a 2-chlorophenyl group, showed particularly potent activity in the 6 Hz seizure test, with an ED50 of 28.20 mg/kg, which was significantly better than the reference drug valproic acid (130.64 mg/kg). nih.gov Furthermore, a 4-chlorophenyl analog of a thiazole-triazole hybrid (9b ) displayed noticeable anticonvulsant activity in both PTZ and MES tests. nih.gov

Antioxidant Activity

Thiazole derivatives have also been recognized for their antioxidant properties. researchgate.netmdpi.com Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms.

A study involving the synthesis of novel thiazole and thiazolidinone derivatives with phenolic fragments found that the antioxidant activity of most of the synthesized compounds exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. researchgate.netmdpi.com The antioxidant capacity was measured using two different in vitro tests: the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging activity and a ferric reducing capacity assay. researchgate.netmdpi.com

In another study, a library of 4-thiomethyl-functionalised 1,3-thiazoles was synthesized and tested for antioxidant activity using the DPPH test. researchgate.net The compounds showed a high absorption level of DPPH radicals, in the range of 70-98%. researchgate.net For the most active derivatives, the IC50 values were determined to be in the range of 191-417 µM. researchgate.net Preliminary in vitro studies on a series of 4-(4-chlorophenyl)thiazole compounds also indicated moderate to low antioxidant activity. scielo.br

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity while minimizing toxicity. For derivatives of this compound, SAR analyses focus on how modifications to its three key structural components—the 3-chlorophenyl group, the central thiazole ring, and the 2-carbaldehyde moiety—influence their biological activities.

The presence and position of the chloro-substituent on the phenyl ring at position 4 of the thiazole core are critical determinants of biological activity. The chloro group, being an electron-withdrawing and lipophilic substituent, significantly modulates the electronic and pharmacokinetic properties of the entire molecule.

Research into various phenylthiazole derivatives has consistently shown that halogen substituents can enhance biological activities, including anticancer and anticonvulsant effects. nih.gov A study on pyridazinone-thiazole hybrids indicated that electron-withdrawing groups such as chlorine, bromine, and fluorine on the phenyl ring resulted in higher anticonvulsant protection. nih.gov In that particular study, the 4-chloro (para) substitution demonstrated the highest activity. nih.gov

However, the position of the chlorine atom is a crucial factor. In a study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential anticancer agents, compounds containing chlorine at the ortho (2-chloro) and meta (3-chloro) positions of the phenyl ring were found to be the most cytotoxic against the MCF-7 breast cancer cell line. researchgate.net This highlights the specific importance of the 3-chloro substitution for enhancing certain biological effects, such as cytotoxicity. The influence of the substituent's position is a recurring theme, suggesting that it affects how the molecule fits into the binding pocket of its biological target. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives, an additional chlorine at the ortho position of a separate phenyl ring yielded the most active compound against HeLa cancer cells, further underscoring the sensitivity of activity to substituent placement.

The table below summarizes findings on how chloro-substituent positioning on a phenyl ring attached to a thiazole core affects biological activity in various studies.

Compound Series Substitution Position Observed Biological Activity Reference
Pyridazinone-Thiazole Hybrids4-Chloro (para)Highest anticonvulsant activity nih.gov
2-Phenylthiazole-4-carboxamides3-Chloro (meta)Most cytotoxic against MCF-7 cells researchgate.net
2-Phenylthiazole-4-carboxamides2-Chloro (ortho)Most cytotoxic against MCF-7 cells researchgate.net
N-(4-(4-chlorophenyl)thiazol-2-yl) Acetamides2-Chloro (on a second phenyl ring)Most active against HeLa cells

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govglobalresearchonline.net Its unique five-membered heterocyclic structure, containing both a sulfur and a nitrogen atom, imparts specific physicochemical properties that are advantageous for drug design. globalresearchonline.net

The thiazole nucleus serves as a versatile pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. Its key roles in pharmacophore development include:

Bioisosteric Replacement: Thiazole rings are often used as bioisosteres for other aromatic or heterocyclic rings to improve potency, selectivity, or pharmacokinetic profiles.

Rigid Scaffold: It provides a rigid framework that correctly orients the various substituent groups (like the 3-chlorophenyl and 2-carbaldehyde moieties) for optimal interaction with biological targets such as enzymes or receptors. researchgate.net

Interaction Hub: The nitrogen and sulfur heteroatoms, along with the aromatic pi-electron system, can participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-pi stacking, which are crucial for binding to biological macromolecules. nih.govcymitquimica.com For example, the electron-rich nature of the thiazole ring is thought to facilitate hydrogen bonding with the c-Met kinase enzyme. nih.gov

The widespread utility of the thiazole scaffold is evident in its incorporation into drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govmdpi.com

The 2-carbaldehyde group (–CHO) on the thiazole ring is a highly reactive and synthetically versatile functional group. While the aldehyde itself may possess some intrinsic activity, its primary importance in drug discovery often lies in its role as a chemical handle for creating a diverse library of derivatives. This derivatization is a key strategy for modulating the parent compound's efficacy, selectivity, and pharmacokinetic properties.

The aldehyde group can be readily converted into various other functionalities, most notably through condensation reactions with amine-containing nucleophiles. This leads to the formation of derivatives such as:

Schiff Bases (Imines): Formed by reacting the aldehyde with primary amines. In some studies, Schiff bases derived from related thiazoles have shown significant antimicrobial activity. nih.gov

Hydrazones: Formed by reacting the aldehyde with hydrazines. Hydrazone derivatives of various heterocyclic aldehydes are widely reported to possess potent anticancer, antifungal, and antioxidant activities. nih.govresearchgate.net

Thiosemicarbazones: Formed by reacting the aldehyde with thiosemicarbazide. Thiosemicarbazones derived from heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, are well-known for their potent anticancer activity, often attributed to the inhibition of ribonucleotide reductase. acs.org

The transformation of the 2-carbaldehyde into these derivatives introduces new structural features and potential hydrogen bonding sites, which can drastically alter the biological activity. For example, the efficacy of furan-2-carbaldehyde derivatives was found to be highly dependent on the specific thiosemicarbazone structure formed. researchgate.net This demonstrates that the efficacy is not determined by the aldehyde itself, but by the specific derivative created from it. The 2-carbaldehyde moiety is therefore a crucial starting point for exploring the SAR of this compound class, enabling the synthesis of a wide range of molecules with potentially enhanced therapeutic effects.

Mechanistic Investigations of Pharmacological Actions

The precise mechanisms of action for this compound and its direct derivatives are not extensively detailed in the literature. However, mechanistic studies on closely related chlorophenyl-thiazole analogues provide significant insights into their likely pharmacological pathways. These investigations frequently employ a combination of in vitro biological assays and in silico computational studies, such as molecular docking.

A primary mechanism identified for this class of compounds is enzyme inhibition . Molecular docking studies have predicted that thiazole derivatives can bind to the active sites of various critical enzymes.

Kinase Inhibition: Several studies have identified thiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), HER2, and c-Met kinase. nih.govnih.gov The binding is often stabilized by hydrogen bonds between the thiazole ring and amino acid residues in the kinase's active site. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a validated anticancer and antimicrobial strategy. Thiazole-based compounds have been identified as DHFR inhibitors, with molecular docking confirming their fit within the enzyme's active site. nih.govmdpi.com

Cholinesterase Inhibition: Some 1,3-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net

Another significant mechanism is the induction of apoptosis (programmed cell death) in cancer cells. Studies on N-(4-(4-chlorophenyl)thiazol-2-yl) derivatives have explored several apoptotic pathways:

Generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within cancer cells, leading to an increase in ROS levels.

Mitochondrial Disruption: This is often characterized by a decrease in the mitochondrial membrane potential (MMP).

Caspase Activation: The compounds can trigger the activation of key executioner enzymes like caspase-3, which orchestrates the dismantling of the cell during apoptosis.

The table below outlines some of the investigated mechanisms for related thiazole derivatives.

Compound Class Investigated Mechanism Methodology Reference
Imidazo[2,1-b]thiazolesEGFR/HER2 and DHFR InhibitionEnzyme assays, Molecular docking nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl) derivativesROS generation, Caspase-3 activation, MMP declineIn vitro cellular assays
Thiazole/Thiadiazole Carboxamidesc-Met Kinase InhibitionBiochemical and cellular assays, Molecular docking nih.gov
1,3-Thiazole DerivativesAcetylcholinesterase (AChE) InhibitionEnzyme assays, Molecular docking researchgate.net

These studies collectively suggest that this compound derivatives likely exert their pharmacological effects through multi-targeted mechanisms involving the inhibition of key enzymes and the induction of apoptotic pathways.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

The chemical compound 4-(3-Chlorophenyl)thiazole-2-carbaldehyde represents a specific molecule within the broader, extensively studied class of thiazole (B1198619) derivatives. The primary contribution of this and similar substituted thiazoles to the field of chemistry lies in their role as versatile synthetic intermediates. The thiazole ring is a recognized pharmacophore, a core structural component present in numerous biologically active compounds and approved drugs. nih.govnih.gov The aldehyde functional group at the 2-position, combined with the 3-chlorophenyl substituent at the 4-position, offers multiple reaction sites for chemical modification, making it a valuable building block for creating diverse molecular architectures.

Research into functionally substituted thiazoles has demonstrated their significance in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govresearchgate.net While much of the specific biological data pertains to the thiazole class as a whole or to isomers like the 4-chlorophenyl variant, these findings underscore the immense potential inherent in the 4-(3-chlorophenyl) scaffold. researchgate.netnih.gov The key contribution of this compound is therefore as a readily available precursor for generating novel, complex molecules that can be explored for a wide range of applications, particularly in drug discovery and materials science. bldpharm.comchemimpex.com Its existence allows researchers to systematically investigate the structure-activity relationships (SAR) of the chlorophenylthiazole pharmacophore, where the specific position of the chlorine atom can significantly influence biological efficacy and target binding. nih.gov

Identification of Unexplored Avenues and Existing Challenges

A significant unexplored avenue is the detailed biological characterization of this compound itself and its direct derivatives. A review of the literature reveals a considerable focus on the 4-chlorophenyl isomer, while the 3-chlorophenyl variant remains comparatively understudied. researchgate.netsigmaaldrich.com This gap presents a clear opportunity for future research to conduct comparative biological screenings of the two isomers to elucidate the impact of the chlorine atom's position on activity.

Existing challenges in the field of thiazole synthesis can be extrapolated to this specific compound. While established methods like the Hantzsch thiazole synthesis are common, challenges related to regioselectivity, reaction yields, and the need for greener, more efficient synthetic protocols persist. fabad.org.tr Developing novel synthetic routes that are scalable, cost-effective, and environmentally benign is a continuous challenge for chemists. researchgate.net

Furthermore, the reactivity of the aldehyde group in this compound can be exploited to a much greater extent. Its utility in multicomponent reactions, for instance, is an underexplored area that could rapidly generate libraries of diverse compounds for high-throughput screening. nih.gov The development of derivatives through reactions like condensation, acylation, and cyclization remains a fertile ground for investigation. mdpi.com

Prospective Applications in Drug Development, Chemical Biology, and Materials Science

The future for this compound is promising, with clear potential across several scientific domains.

Drug Development: Given the established biological activities of related thiazoles, this compound is a prime candidate for drug discovery programs. Prospective applications include:

Anticancer Agents: Thiazole hybrids have shown significant BRAFV600E inhibitory potential and antiproliferative activity. nih.gov Derivatives of this compound could be synthesized and screened against various cancer cell lines, such as breast cancer (MCF-7) and melanoma (WM266.4). nih.gov

Antimicrobial and Antifungal Agents: Thiazole derivatives have demonstrated potent activity against multidrug-resistant pathogens. nih.gov Future work should involve synthesizing derivatives of this compound and evaluating their minimum inhibitory concentrations (MICs) against clinically relevant bacteria and fungi. fabad.org.tr

Antiparasitic Agents: Studies on 4-(4-chlorophenyl)thiazole compounds have shown promising leishmanicidal and trypanocidal activity. researchgate.net This strongly suggests that the 3-chloro isomer and its derivatives should be investigated as potential treatments for neglected tropical diseases.

Chemical Biology: In chemical biology, the compound can serve as a scaffold for creating specialized molecular tools:

Chemical Probes: The thiazole nucleus can be incorporated into fluorescent probes for imaging applications in cellular biology. chemimpex.com The aldehyde handle allows for straightforward conjugation to fluorophores or other reporter tags.

Enzyme Inhibitors: The thiazole core is adept at binding to various enzymes. nih.gov Derivatives could be designed as specific inhibitors for enzymes implicated in diseases like Alzheimer's (e.g., acetylcholinesterase), providing tools to probe biological pathways. nih.gov

Materials Science: The aromatic and reactive nature of this compound makes it a valuable monomer or intermediate in materials science:

Specialty Polymers and Coatings: The compound can be incorporated into polymer backbones to enhance thermal stability, durability, and resistance to environmental factors. chemimpex.com

Organic Dyes and Pigments: The extended conjugated system of thiazole derivatives makes them suitable for use in the synthesis of novel dyes and pigments.

Agrochemicals: Beyond pharmaceuticals, thiazole derivatives are used to create effective herbicides and fungicides for crop protection. chemimpex.com The 3-chlorophenyl isomer represents a novel backbone for developing new agrochemical agents.

The following table summarizes the documented biological activities of structurally related thiazole compounds, highlighting the potential therapeutic areas for derivatives of this compound.

Interactive Table: Biological Activities of Related Thiazole Derivatives

Compound ClassSpecific Example/DerivativeBiological ActivityReference
Phenylthiazole2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleAnticancer (BRAFV600E inhibitor) nih.gov
Chlorophenylthiazole4-(4-chlorophenyl)thiazole derivativesAntiparasitic (Leishmanicidal, Trypanocidal) researchgate.net
Aminothiazole2-amino-4-phenylthiazole derivativesAntibacterial (against B. cereus) mdpi.com
Thiazole-Carboxylic Acid2-amino-1,3-thiazole-4-carboxylic acid derivativesAntifungal, Antiviral (against TMV) researchgate.net
Thiazolyl-hydrazone4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazoleAntimicrobial
Fused ThiazoleFuro[2,3-d]thiazol-5(2H)-one derivativesAnti-inflammatory nih.gov
Thiazole-Coumarin4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarinAcetylcholinesterase Inhibitor nih.gov

Q & A

Q. How to evaluate the environmental stability of the compound?

  • Methodology :
  • Photodegradation Studies : Expose the compound to UV light and monitor decomposition via HPLC .
  • Hydrolytic Stability : Test in buffers of varying pH (2–12) to simulate gastrointestinal or environmental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.